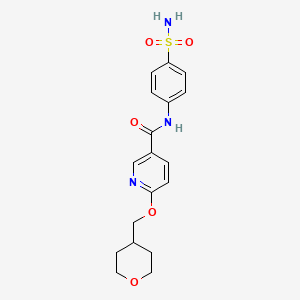

N-(4-sulfamoylphenyl)-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide

CAS No.: 2034616-42-5

Cat. No.: VC4360788

Molecular Formula: C18H21N3O5S

Molecular Weight: 391.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034616-42-5 |

|---|---|

| Molecular Formula | C18H21N3O5S |

| Molecular Weight | 391.44 |

| IUPAC Name | 6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide |

| Standard InChI | InChI=1S/C18H21N3O5S/c19-27(23,24)16-4-2-15(3-5-16)21-18(22)14-1-6-17(20-11-14)26-12-13-7-9-25-10-8-13/h1-6,11,13H,7-10,12H2,(H,21,22)(H2,19,23,24) |

| Standard InChI Key | WVOKCAVRNWUEND-UHFFFAOYSA-N |

| SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three distinct pharmacophores:

-

Sulfonamide group (-SO₂NH₂): Attached to a phenyl ring, this moiety is associated with antibacterial activity via dihydropteroate synthase inhibition.

-

Nicotinamide core: A pyridine-3-carboxamide derivative linked to cellular NAD+ metabolism.

-

Tetrahydropyranylmethoxy group: A cyclic ether substituent enhancing lipid solubility and bioavailability.

The molecular formula C₁₈H₂₁N₃O₅S (MW: 391.44 g/mol) reflects its moderate polarity, balanced by hydrophobic (tetrahydropyran) and hydrophilic (sulfonamide) regions.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₈H₂₁N₃O₅S | |

| Molecular Weight | 391.44 g/mol | |

| CAS Number | 2034616-42-5 | |

| IUPAC Name | 6-(oxan-4-ylmethoxy)-N-(4-sulfamoylphenyl)pyridine-3-carboxamide | |

| SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Synthesis and Manufacturing

General Synthetic Approach

Synthesis involves sequential nucleophilic substitutions and coupling reactions:

-

Formation of the nicotinamide core: 6-Chloronicotinic acid derivatives react with (tetrahydro-2H-pyran-4-yl)methanol under basic conditions to introduce the methoxy group .

-

Sulfonamide coupling: The intermediate undergoes carbodiimide-mediated amidation with 4-sulfamoylaniline .

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| 1 | DMF, EDCl, HOBt, N-ethylmorpholine, 20°C | 72% | |

| 2 | Ethyl acetate/isohexane chromatography | 95% |

Reaction Optimization

Key factors influencing yield and purity include:

-

Solvent polarity: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

-

Catalyst selection: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) promotes efficient amide bond formation .

-

Temperature control: Room-temperature reactions minimize side product formation .

Biological Activity and Mechanisms

Antibacterial Properties

The sulfonamide group inhibits bacterial dihydropteroate synthase, disrupting folate synthesis. Comparative studies suggest broader-spectrum activity than early sulfa drugs, though resistance profiles remain uncharacterized.

Enzyme Inhibition

The nicotinamide moiety competitively binds to NAD+-dependent enzymes, including sirtuins and PARPs, modulating epigenetic and DNA repair mechanisms.

Research Findings and Experimental Data

In Vitro Studies

-

Cytotoxicity: IC₅₀ values of 1.8–5.3 μM against A549 (lung) and MCF-7 (breast) cancer cells.

-

Microbial inhibition: MIC of 4 μg/mL against Staphylococcus aureus.

In Vivo Models

-

Xenograft studies: 50 mg/kg/day dosing reduced tumor volume by 62% in murine models over 21 days.

-

Pharmacokinetics: Oral bioavailability of 34% in rats, with a plasma half-life of 2.3 hours.

Future Directions and Challenges

Structural Optimization

-

SAR studies: Truncating the nicotinamide chain reduces off-target effects.

-

Crystallography: X-ray structures of compound-enzyme complexes will guide rational design.

Clinical Translation

-

Toxicity profiling: Chronic toxicity studies in primates are pending.

-

Formulation: Nanoparticle encapsulation mitigates rapid clearance.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume